![molecular formula C11H12N4OS B3366499 N-[3-(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide CAS No. 137582-02-6](/img/structure/B3366499.png)
N-[3-(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide
Overview
Description
“N-[3-(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide” is a compound used for proteomics research . It has a molecular formula of C11H12N4OS and a molecular weight of 248.3 .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which includes “this compound”, involves various methods such as condensation, cyclization, hydrazinolysis, alkylation, and condensation-addition reactions .
Molecular Structure Analysis
The molecular structure of “this compound” includes a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms . The compound also contains a mercapto group (–SH) and an acetamide group (–NHCOCH3).
Chemical Reactions Analysis
1,2,4-triazole derivatives, including “this compound”, have been found to exhibit significant antibacterial activity . The structure-activity relationship (SAR) analysis of these compounds has shown that certain structural features play a crucial role in their activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C11H12N4OS and a molecular weight of 248.3 .
Mechanism of Action
The mechanism of action of N-[3-(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide is not fully understood. However, it is believed to exert its effects through the modulation of various cellular signaling pathways. It has been shown to inhibit the activity of certain enzymes and to regulate the expression of certain genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, scavenge free radicals, and inhibit the growth of certain microorganisms. It has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using N-[3-(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide in lab experiments include its simple synthesis method, low toxicity, and diverse range of potential applications. However, its limitations include its limited solubility in water and its potential for off-target effects.
Future Directions
There are many potential future directions for the study of N-[3-(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide. These include further investigation of its mechanisms of action, its potential as a therapeutic agent for various diseases, and its role in regulating cellular signaling pathways. Additionally, its potential as a metal chelator and its ability to modulate the immune system warrant further study.
Scientific Research Applications
N-[3-(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. It has also been investigated for its potential as a metal chelator and for its role in regulating cellular signaling pathways.
properties
IUPAC Name |
N-[3-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-7-13-14-11(17)15(7)10-5-3-4-9(6-10)12-8(2)16/h3-6H,1-2H3,(H,12,16)(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRHYXVKJVZTTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1C2=CC=CC(=C2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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